Ethyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a bromofuran amide group, a tetrahydrobenzothiophene ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the bromofuran amide and the tetrahydrobenzothiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include bromine, furan, and various amines and esters. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. This allows for the efficient production of the compound with consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine atom in the bromofuran group can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can lead to a variety of new derivatives.
Scientific Research Applications
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromofuran amide group and the tetrahydrobenzothiophene ring are believed to play key roles in its biological activity. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6,6-DIOXO-4H,5H,7H-1,6$l{6}-THIENO[2,3-C][1$l{6}]THIOPYRAN-3-CARBOXYLATE : This compound contains a similar bromofuran amide group but has different ring structures and functional groups.
ETHYL (2S)-2-{2-[4-(5-BROMOFURAN-2-AMIDO)PHENYL]ACETAMIDO}PROPANOATE: This compound has a similar bromofuran amide group but differs in its overall structure and functional groups.
The uniqueness of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18BrNO4S |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H18BrNO4S/c1-3-22-17(21)14-10-5-4-9(2)8-12(10)24-16(14)19-15(20)11-6-7-13(18)23-11/h6-7,9H,3-5,8H2,1-2H3,(H,19,20) |
InChI Key |
DWUBPYHLAKAGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.